Fmoc-alpha-methyl-D-aspartic acid

Übersicht

Beschreibung

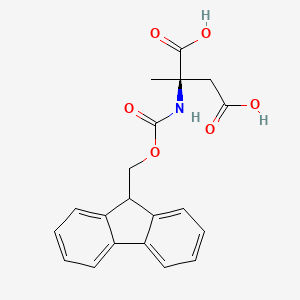

Fmoc-alpha-methyl-D-aspartic acid: is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, facilitating the stepwise construction of peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-methyl-D-aspartic acid typically involves the protection of the amino group of alpha-methyl-D-aspartic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The use of solid-phase synthesis techniques allows for the rapid production of large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-alpha-methyl-D-aspartic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or dipropylamine, which triggers the elimination of the Fmoc group and the formation of dibenzofulvene.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine or dipropylamine in dimethylformamide at room temperature.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and Oxyma in dimethylformamide.

Major Products Formed:

Deprotection: Dibenzofulvene and the free amino acid.

Coupling: Peptide chains with the this compound incorporated.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-α-Me-D-Asp serves as a critical building block in SPPS for synthesizing peptides that mimic neurotransmitters. Its structural similarity to aspartate allows it to interact with glutamate receptors, making it valuable for studying synaptic transmission and neuropharmacology.

Neuropharmacology

Research has demonstrated that peptides synthesized with Fmoc-α-Me-D-Asp can exhibit competitive inhibition against glutamate receptors. This property indicates potential therapeutic applications for neurological disorders, such as Alzheimer's disease and other cognitive impairments .

Enzyme Activity Probes

In proteomic studies, Fmoc-α-Me-D-Asp has been utilized to create peptide-based probes that effectively study enzyme kinetics and substrate specificity. These probes help elucidate enzyme functions and interactions within biological systems .

Case Studies

Neurotransmitter Mimicry

Recent studies have shown that synthetic peptides containing Fmoc-α-Me-D-Asp can effectively mimic neurotransmitter activity, providing insights into receptor interactions and signaling pathways involved in synaptic transmission.

Enzyme Activity Probes

A notable study employed Fmoc-α-Me-D-Asp in creating peptide probes to investigate enzyme kinetics. The results indicated that these probes could selectively bind to specific enzymes, facilitating detailed studies on enzyme mechanisms and interactions .

Racemization Studies

Investigations into the stability of Fmoc-based peptides revealed that while SPPS is prone to α-C racemization, alternative protective strategies could minimize this issue, thus improving peptide synthesis outcomes. This finding is crucial for enhancing the reliability of synthesized peptides in research applications .

Wirkmechanismus

The primary mechanism of action of Fmoc-alpha-methyl-D-aspartic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides .

Vergleich Mit ähnlichen Verbindungen

- Fmoc-alpha-methyl-L-aspartic acid

- Fmoc-beta-methyl-D-aspartic acid

- Fmoc-alpha-methyl-D-glutamic acid

Comparison: Fmoc-alpha-methyl-D-aspartic acid is unique due to its specific stereochemistry and the presence of the Fmoc protective group. Compared to its L-isomer, it offers different reactivity and selectivity in peptide synthesis. The beta-methyl and glutamic acid derivatives provide variations in side-chain length and functionality, which can be exploited for different synthetic and biological applications .

Biologische Aktivität

Fmoc-alpha-methyl-D-aspartic acid (Fmoc-α-Me-D-Asp) is a modified amino acid derivative of aspartic acid, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a crucial building block for synthesizing peptides that mimic neurotransmitters or other biologically active molecules. Its structural similarity to aspartate allows it to interact with glutamate receptors, making it valuable for studies related to synaptic transmission and neuropharmacology.

The molecular formula of this compound is C20H19NO6, with a molecular weight of approximately 369.37 g/mol. The synthesis typically involves protecting the amino group of alpha-methyl-D-aspartic acid with the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate or triethylamine, often carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Protection of the amino group using Fmoc chloride. |

| 2 | Reaction conditions: Sodium carbonate/triethylamine in dichloromethane/DMF. |

| 3 | Deprotection using bases like piperidine or dipropylamine to reveal the amino group for peptide bond formation. |

Biological Activity

This compound exhibits significant biological activity, particularly in the context of neuropharmacology and enzyme studies.

The primary mechanism involves its incorporation into peptides, allowing researchers to study protein-protein interactions and enzyme activities. The Fmoc group protects the amino function during synthesis, preventing undesired side reactions. Upon deprotection, the free amino group can participate in peptide bond formation .

Applications in Research

- Peptide Synthesis : Used extensively in SPPS for creating peptides that mimic neurotransmitters.

- Neuropharmacology : Investigates interactions with glutamate receptors, contributing to understanding synaptic transmission.

- Enzyme Studies : Functions as a probe to study enzyme activity and protein interactions .

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various applications:

- Neurotransmitter Mimicry : Research demonstrated that peptides synthesized with Fmoc-α-Me-D-Asp exhibit competitive inhibition against glutamate receptors, indicating potential therapeutic applications for neurological disorders .

- Enzyme Activity Probes : In proteomic studies, Fmoc-α-Me-D-Asp was utilized to create peptide-based probes that effectively studied enzyme kinetics and substrate specificity .

- Racemization Studies : A comparative analysis indicated that while Fmoc SPPS is prone to α-C racemization, alternative protecting groups like DNPBS could minimize this issue, thus improving peptide synthesis outcomes .

Comparative Analysis of Synthesis Techniques

The following table summarizes key differences between Fmoc SPPS and alternative methods regarding racemization and side reactions:

| Method | Racemization Risk | Side Reactions | Advantages |

|---|---|---|---|

| Fmoc SPPS | Moderate | Aspartimide formation possible | Widely used; established protocols |

| DNPBS SPPS | Low | Minimal | Reduced side reactions; higher purity |

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.